molecular formula C13H14N2O2 B6329858 5-(2,5-Dimethoxyphenyl)pyridin-2-amine CAS No. 1258623-70-9

5-(2,5-Dimethoxyphenyl)pyridin-2-amine

Cat. No.: B6329858
CAS No.: 1258623-70-9
M. Wt: 230.26 g/mol
InChI Key: ZSHGNECFKRRPHL-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure, featuring a 2,5-dimethoxyphenyl group linked to a 2-aminopyridine core, is characteristic of ligands targeting serotonin receptors, particularly the 5-HT 2A subtype . Research on closely related 2,5-dimethoxyphenyl compounds has shown them to be potent and selective 5-HT 2A receptor agonists . These receptors are implicated in various neurological and psychiatric states, making such compounds valuable tools for probing receptor function, studying signaling pathways, and understanding their role in conditions like depression and schizophrenia . The pyridine and aminopyrimidine scaffolds are also recognized as privileged structures in drug discovery, frequently associated with a range of pharmacological activities, including anticancer and antimicrobial effects . This combination of features makes this compound a versatile building block for developing new research probes and investigating structure-activity relationships in receptor binding studies. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-10-4-5-12(17-2)11(7-10)9-3-6-13(14)15-8-9/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGNECFKRRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Regioselective Strategies for 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Retrosynthetic Analysis of the 5-(2,5-Dimethoxyphenyl)pyridin-2-amine Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. For this compound, the molecular framework presents two primary points for logical disconnection, as illustrated below.

The first key disconnection is the C5-C1' bond between the pyridine (B92270) ring and the 2,5-dimethoxyphenyl ring. This bond is an aryl-heteroaryl linkage, which immediately suggests the use of transition metal-catalyzed cross-coupling reactions. This disconnection breaks the molecule into two key synthons: a 5-substituted pyridin-2-amine derivative and a 2,5-dimethoxyphenyl derivative.

A second strategic disconnection involves the C2-N bond of the aminopyridine moiety. This approach suggests forming the amine group at a later stage of the synthesis. This disconnection leads to a 5-(2,5-dimethoxyphenyl)pyridine intermediate that would require a subsequent amination step.

These two primary disconnection strategies give rise to two convergent synthetic pathways:

Pathway A: Involves first preparing a 5-halo-2-aminopyridine and coupling it with a 2,5-dimethoxyphenyl organometallic reagent (or vice versa).

Pathway B: Involves first synthesizing a 2-halo-5-(2,5-dimethoxyphenyl)pyridine via a cross-coupling reaction, followed by the introduction of the amino group at the C2 position.

Both pathways rely heavily on controlling regioselectivity, ensuring the substituents are placed at the correct positions on both aromatic rings. The choice between these pathways may depend on the availability of starting materials, the relative efficiency of the key reactions, and the tolerance of functional groups in the intermediates.

Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the two aromatic rings is arguably the most critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Linkage in 5-Position

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. snnu.edu.cnyoutube.com Its advantages include the commercial availability of a vast array of boronic acids, mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.

For the synthesis of the target molecule, two Suzuki-Miyaura approaches are feasible:

Reaction of a 5-halopyridin-2-amine (e.g., 5-bromo-pyridin-2-amine) with (2,5-dimethoxyphenyl)boronic acid.

Reaction of a 2-amino-5-(dihydroxyboryl)pyridine with a 1-halo-2,5-dimethoxybenzene.

The first approach is often more practical due to the stability and commercial availability of many substituted halopyridines and arylboronic acids. The presence of the amino group on the pyridine ring can influence the reaction, but catalyst systems have been developed that are highly effective for coupling heteroaryl halides, including those bearing amine substituents. nih.gov Key to success is the choice of catalyst, ligand, and base. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

EntryPyridyl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
12-BromopyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood to Excellent nih.gov
22-ChloropyridineArylboronic acidPd₂dba₃ / XPhosK₃PO₄t-BuOHHigh nih.gov
3Lithium triisopropyl 2-pyridylboronateAryl BromidePd₂dba₃ / P(tBu)₃KFDioxaneGood nih.gov
45-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂dba₃ / P(o-tolyl)₃KFDioxane91% nih.gov

Stille and Negishi Coupling Alternatives for Pyridine Functionalization

While the Suzuki coupling is popular, the Stille and Negishi reactions offer powerful alternatives for forming the crucial aryl-pyridyl bond.

The Stille coupling involves the reaction of an organotin (stannane) compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.org The reaction is highly versatile and tolerant of a wide range of functional groups. youtube.com For the target molecule, this could involve reacting 5-bromo-pyridin-2-amine with (2,5-dimethoxyphenyl)tributylstannane or 2-amino-5-(tributylstannyl)pyridine with 1-bromo-2,5-dimethoxybenzene. A significant drawback of this method is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts. organic-chemistry.org

Table 2: General Conditions for Stille Coupling

EntryOrganic HalideOrganostannaneCatalyst/LigandSolventNotesReference
1Aryl IodideVinylstannanePd(PPh₃)₄THFHigh yields, mild conditions wikipedia.org
2Aryl BromideAryl(tributyl)stannanePd(OAc)₂ / DabcoDMFEfficient for aryl bromides organic-chemistry.org
3Aryl HalideAllenylstannanePd(PPh₃)₄ / LiClTHFLiCl additive often improves rate organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and higher yields, especially in complex syntheses. researchgate.netorgsyn.org The reaction demonstrates high functional group tolerance. orgsyn.org The synthesis could proceed via the coupling of 5-halopyridin-2-amine with a (2,5-dimethoxyphenyl)zinc halide. The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide. orgsyn.org

Table 3: General Conditions for Negishi Coupling

EntryOrganic HalideOrganozinc ReagentCatalyst/LigandSolventNotesReference
1Aryl Chloride2-Heterocyclic organozincPd₂(dba)₃ / X-PhosTHF/TolueneEffective for less reactive chlorides researchgate.net
2Aryl BromidePyridylzinc bromidePd(PPh₃)₄THFTolerates various functional groups researchgate.net
3Aryl HalideAlkylzinc halidePd(OAc)₂THF/NMPContinuous flow protocols available nih.gov

Amination Reactions for the Introduction of the Pyridin-2-amine Moiety

The introduction of the amino group at the C2 position of the pyridine ring is the second key transformation. This can be achieved either by coupling an amine with a pre-functionalized pyridine ring or by direct amination of a C-H bond.

Buchwald-Hartwig Amination Strategies for Pyridine Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for constructing C-N bonds due to its broad substrate scope and high functional group tolerance. wikipedia.org In the context of synthesizing this compound, this strategy would involve an intermediate like 2-bromo-5-(2,5-dimethoxyphenyl)pyridine. This intermediate would then be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis to reveal the primary amine. organic-chemistry.org Direct coupling with ammonia itself has also been developed but can be more challenging. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical for achieving high efficiency, with bulky, electron-rich ligands being particularly effective. wikipedia.orgnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Pyridyl Halides

EntryAryl HalideAmine SourceCatalyst/LigandBaseSolventReference
12-BromopyridineVolatile primary/secondary aminesPd(OAc)₂ / BINAPNaO-t-BuToluene (sealed tube) nih.gov
2Aryl HalidePrimary Amine[(CyPF-tBu)PdCl₂]NaO-t-BuToluene organic-chemistry.org
3Aryl ChlorideAmmonia (from NH₄Cl)Pd(OAc)₂ / AdBippyPhosK₃PO₄Dioxane organic-chemistry.org
42,6-DihalopyridineAminothiophenecarboxylatePd(OAc)₂ / XantphosCs₂CO₃Dioxane researchgate.net

Direct Amination Approaches for Pyridine Ring Systems

Direct amination involves the functionalization of a C-H bond, which is an atom-economical approach that avoids the pre-installation of a leaving group. The classic method for direct amination of pyridines is the Chichibabin reaction . wikipedia.org This reaction involves the treatment of a pyridine with sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene. wikipedia.org The mechanism is a nucleophilic aromatic substitution where a hydride ion is displaced. The reaction is highly regioselective, favoring the electron-deficient C2 and C6 positions of the pyridine ring, making it suitable for this synthesis. wikipedia.org However, the reaction requires harsh conditions and may not be compatible with all functional groups.

More modern approaches to direct amination exist. One strategy involves the activation of the pyridine ring by N-oxidation. The resulting pyridine N-oxide can be treated with an activating agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, which directs the nucleophilic attack to the C2 position. researchgate.net Another method involves converting the pyridine into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane, a precursor to the amine. nih.gov This method offers excellent regioselectivity, typically for the 4-position, but can be directed to the 2-position if the 4-position is blocked. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of complex molecules such as this compound, a biaryl structure of interest in medicinal chemistry, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are environmentally benign, economically viable, and highly efficient. Key tenets include maximizing atom economy, utilizing safer solvents and reagents, increasing energy efficiency, and minimizing waste generation. nih.gov For the synthesis of this target compound, which typically involves a carbon-carbon bond formation between a pyridine and a phenyl ring, sustainable strategies focus on optimizing the widely used Suzuki-Miyaura cross-coupling reaction. Modern approaches incorporate catalytic systems that are not only highly active but also environmentally compatible, moving away from classical methods that often required harsh conditions and produced significant waste. nih.govmorressier.com

Design and Application of Heterogeneous Catalysts for Enhanced Atom Economy

A cornerstone of green synthetic strategies for this compound is the use of advanced catalytic systems that enhance atom economy. Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov The synthesis of this compound is logically achieved via a Suzuki-Miyaura cross-coupling between a 5-halo-2-aminopyridine (or its boronic acid equivalent) and a 2,5-dimethoxyphenylboronic acid (or its halide equivalent).

Recent research has focused on developing highly stable and active palladium-based heterogeneous catalysts for the Suzuki-Miyaura coupling of challenging substrates like aminopyridines. organic-chemistry.org Traditional palladium catalysts can be inhibited by the basic nitrogen atoms in aminopyridines, but modern catalysts with specific phosphine ligands or nanoparticle-based structures overcome this limitation. organic-chemistry.org Nickel, being more earth-abundant and affordable than palladium, is also emerging as a sustainable alternative for cross-coupling reactions. mdpi.com

Below is a table comparing various catalytic systems applicable to the synthesis of related aminopyridine structures, highlighting their green chemistry attributes.

Catalyst SystemSupport/LigandKey AdvantagesTypical Yields (Analogous Reactions)Source
Palladium(II) Acetate / Dialkylbiphenylphosphine HomogeneousHigh activity for aminopyridines, broad substrate scope.82-99% organic-chemistry.org
Palladium on Charcoal (Pd/C) Heterogeneous (Carbon Support)Commercially available, recyclable, scalable.Very good yields researchgate.net
Palladium-Lanthanide MOFs (e.g., Pd-bpydc-Nd) Heterogeneous (Metal-Organic Framework)High stability, excellent activity in green solvents (methanol), recyclable.Up to 99% mdpi.com
Nickel-based Catalysts Various (e.g., supported on nanoparticles)Earth-abundant metal, lower cost, unique catalytic properties.Up to 99% mdpi.com
Iron-based Catalysts (for cycloadditions) Heterogeneous (Pyridine dialdimine ligands)Earth-abundant, chemo- and regioselective for aminopyridine synthesis.Moderate to high yields nih.gov

This table is generated based on data from analogous reactions and provides a comparative overview of potential catalysts.

Solvent Selection and Waste Minimization in Synthesis Protocols

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and are a primary source of waste. The synthesis of this compound via cross-coupling reactions can be made more sustainable by replacing conventional volatile organic compounds (VOCs) with greener alternatives.

Water and alcohols, such as ethanol (B145695) and methanol, have been successfully employed as solvents for Suzuki-Miyaura reactions. mdpi.comresearchgate.net These solvents are less toxic, non-flammable (in the case of water), and have a lower environmental impact. Aqueous reaction media can also facilitate catalyst recovery and recycling, particularly with water-soluble ligands or phase-switchable catalysts. mdpi.com

In addition to solvent choice, waste minimization can be achieved through process optimization. One-pot multicomponent reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, are highly efficient. acs.org This approach reduces solvent usage, energy consumption, and waste from purification steps.

Microwave-assisted organic synthesis (MAOS) is another green technique that significantly shortens reaction times from hours to minutes. acs.orgmdpi.com This rapid heating reduces energy consumption and can improve product yields and purity, thereby minimizing waste. The combination of a green solvent like ethanol with microwave irradiation represents a highly sustainable protocol for synthesizing pyridine derivatives. acs.org

Stereoselective Synthesis of Chiral Analogues of this compound

The parent molecule, this compound, is achiral. However, the synthesis of its chiral analogues is of significant interest, as enantiomerically pure compounds are crucial in pharmaceutical development. mdma.ch Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for challenging and wasteful chiral resolution of racemic mixtures.

Chirality can be introduced into the structure of this compound in several ways, such as by adding a stereocenter to a substituent on either of the aromatic rings. The synthesis of such chiral analogues requires carefully designed stereoselective strategies.

One established method involves the use of chiral auxiliaries. For instance, a chiral sulfinamide could be attached to the 2-amino group of the pyridine precursor. This auxiliary can direct the stereochemistry of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. This approach has been successfully used to prepare optically pure amines and their derivatives. nih.gov

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in the key bond-forming step. For example, in a Suzuki-Miyaura coupling, a chiral ligand coordinated to the palladium or nickel catalyst could differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

A hypothetical route to a chiral analogue could involve the enantioselective addition of a nucleophile to an imine precursor, catalyzed by a chiral Lewis acid or a bifunctional catalyst. For example, the enantioselective addition of an indole (B1671886) to a sulfonyl amide has been shown to produce chiral amides with excellent enantiomeric excess (ee), which can then be converted to the desired chiral amine analogues. nih.gov

Below is a table outlining potential strategies for the stereoselective synthesis of chiral analogues.

Synthetic StrategyDescriptionPotential ApplicationSource
Chiral Auxiliary A removable chiral group (e.g., sulfinamide) is attached to the starting material to direct the stereochemical outcome of a key reaction.Synthesis of a chiral aminopyridine precursor. nih.gov
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Enantioselective cross-coupling or hydrogenation to create a stereocenter. mdma.ch
Nucleophilic Substitution on Chiral Precursors Using enantiomerically pure starting materials, such as a chiral alcohol or amine, to build the final molecule while retaining stereochemical integrity.Displacement reactions on pyridinium (B92312) salts of chiral amines can proceed with high inversion of configuration. mdma.ch

This table presents generalized stereoselective strategies that could be adapted for the synthesis of chiral analogues of the target compound.

Advanced Spectroscopic Characterization and Theoretical Analysis of 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Comprehensive Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine. These analyses identify characteristic vibrational modes associated with the compound's distinct functional groups and aromatic systems.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional moieties. The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, which are expected in the 3450-3300 cm⁻¹ region. tsijournals.com The bending vibration, or scissoring mode, of the amino group is anticipated around 1630-1600 cm⁻¹. tsijournals.comresearchgate.net

Aromatic C-H stretching vibrations from both the pyridine (B92270) and dimethoxyphenyl rings are predicted to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ fingerprint region. mdpi.comnih.gov Furthermore, the presence of the two methoxy (B1213986) (-OCH₃) groups is confirmed by characteristic C-O-C stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch near 1030 cm⁻¹, consistent with analyses of similar dimethoxy-substituted compounds. nih.gov

Table 1: Predicted FT-IR Band Assignments for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3430 Asymmetric N-H Stretch Primary Amine (-NH₂)
~3350 Symmetric N-H Stretch Primary Amine (-NH₂)
~3060 Aromatic C-H Stretch Pyridine & Phenyl Rings
~2950 Aliphatic C-H Stretch Methoxy (-OCH₃)
~1620 N-H Scissoring (Bending) Primary Amine (-NH₂)
~1580, ~1470, ~1430 C=C and C=N Ring Stretching Aromatic Rings
~1325 Aromatic C-N Stretch Aryl-Amine
~1250 Asymmetric C-O-C Stretch Aryl Ether
~1030 Symmetric C-O-C Stretch Aryl Ether

Raman spectroscopy complements FT-IR analysis by providing information on the polarizability of molecular bonds. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals. A prominent feature in the Raman spectrum of pyridine derivatives is the ring breathing mode, which involves a symmetric expansion and contraction of the ring. nih.gov For this compound, this mode is anticipated around 1000 cm⁻¹.

The C-C stretching vibration of the bond connecting the pyridine and phenyl rings is also a key feature, providing insight into the torsional angle and conjugation between the two ring systems. Intermolecular interactions, such as hydrogen bonding involving the amino group, can be inferred from shifts in the N-H stretching frequencies and changes in band broadening compared to theoretical calculations for an isolated molecule. nih.gov Due to the molecule's low symmetry, a large number of Raman active modes are predicted, leading to a rich and complex spectrum. rsc.org

Table 2: Predicted Raman Shifts and Assignments for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Mode Notes
~3060 Aromatic C-H Stretch Typically weaker than in IR
~1610 Aromatic Ring Stretch Strong intensity due to high polarizability
~1280 Inter-ring C-C Stretch Vibration between the two aromatic rings
~1000 Pyridine Ring Breathing Characteristic strong, sharp peak

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of this compound in solution. A combination of one- and two-dimensional techniques provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides the initial map of the proton environments. The 2-aminopyridine (B139424) moiety is expected to show three distinct aromatic proton signals. The proton at C6, adjacent to the nitrogen, would be the most deshielded, while the protons at C3 and C4 would appear further upfield. The 2,5-dimethoxyphenyl ring system will exhibit three protons in a characteristic splitting pattern: a doublet (H-6'), a doublet of doublets (H-4'), and a doublet (H-3'). The two methoxy groups should appear as sharp singlets, likely with slightly different chemical shifts. A broad singlet corresponding to the two protons of the amino group is also expected.

The ¹³C NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The carbon atoms bonded to electronegative nitrogen and oxygen atoms (C2, C6, and the methoxy-bearing carbons C2' and C5') will be the most deshielded. Analysis of chemical shifts, when compared to computational models, can provide information on the electron density distribution across the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and ¹H-¹H Coupling Constants (J in Hz)

Position Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm)
2 - ~158.5
3 ~6.55, d, J=8.5 ~108.0
4 ~7.40, dd, J=8.5, 2.5 ~138.5
5 - ~130.0
6 ~8.10, d, J=2.5 ~148.0
NH₂ ~5.50, br s -
1' - ~129.0
2' - ~154.0
3' ~7.05, d, J=3.0 ~114.0
4' ~6.95, dd, J=8.8, 3.0 ~113.0
5' - ~152.0
6' ~7.15, d, J=8.8 ~118.0
OCH₃ (at C2') ~3.80, s ~56.5

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the final structure.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations are expected between H3/H4 and H4/H6 on the pyridine ring, and between H3'/H4' and H4'/H6' on the phenyl ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the connectivity between the two aromatic rings. A crucial correlation is expected from the pyridine proton H4 to the phenyl carbon C1', and potentially from H6 to C2', across the central C-C bond. Other key HMBC correlations would link the methoxy protons to their respective carbons (C2' and C5') and the amino protons to C2 and C3 of the pyridine ring. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY correlations would be expected between the pyridine proton H6 and the phenyl proton H6', indicating their spatial closeness. Correlations between the methoxy protons and the adjacent aromatic protons (e.g., OCH₃ at C2' with H3') would further solidify the structural assignment. researchgate.net

While no solid-state NMR (ssNMR) data for this compound has been reported, this technique holds significant potential for characterizing its solid-form properties. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the solid material can be obtained.

The existence of different polymorphs—crystalline forms with distinct molecular packing—could be identified by the appearance of different sets of signals in the ¹³C ssNMR spectrum. nih.gov Chemical shift differences between polymorphs arise from variations in intermolecular interactions, such as hydrogen bonding and π-π stacking. Furthermore, ssNMR is highly sensitive to the local environment of the nitrogen atoms. ¹⁵N ssNMR could directly probe the hydrogen bonding network involving the amino group and the pyridine nitrogen, providing details about the supramolecular assembly that are inaccessible from solution-state studies. nih.gov

Electronic Spectroscopy and Photophysical Property Probing

The electronic and photophysical characteristics of this compound are governed by the interplay of its constituent aromatic systems: the electron-rich 2,5-dimethoxyphenyl group and the aminopyridine moiety. The interaction between these two chromophores dictates the molecule's behavior upon absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π → π* and n → π* electronic transitions within the pyridin-2-amine and dimethoxyphenyl rings. The aminopyridine scaffold itself is known to possess distinct absorption bands. mdpi.com The presence of the dimethoxyphenyl substituent, a strong chromophore, is expected to modulate these transitions, likely resulting in a bathochromic (red) shift of the absorption maxima due to extended π-conjugation across the biaryl system.

The primary chromophore can be identified as the entire conjugated system formed by the linkage of the two aromatic rings. The lone pairs of electrons on the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups contribute to the electronic structure, influencing the energy of the molecular orbitals. Theoretical studies on similar biaryl systems and substituted pyridines support the significant role of substituents in altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Predicted λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Associated Electronic Transition Chromophore
~270-290 ~15,000 - 25,000 π → π* Biaryl system (Dimethoxyphenyl-pyridine)

Note: These are predicted values based on the analysis of similar compounds and theoretical principles. Actual experimental values may vary.

Fluorescence and Phosphorescence Spectroscopy: Excitation and Emission Profiles, Quantum Yields, and Lifetimes

Substituted aminopyridines are recognized for their fluorescent properties, often exhibiting significant quantum yields. mdpi.comedinst.com The fluorescence of this compound is expected to originate from the relaxation of the first excited singlet state (S₁) populated after absorption of UV radiation. The emission wavelength is anticipated to be Stokes-shifted relative to the absorption maximum, a common phenomenon in fluorescent molecules.

The photophysical properties, including quantum yield and fluorescence lifetime, are highly sensitive to the molecular environment, such as solvent polarity. In polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the excited state. The quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by factors such as intramolecular rotation around the C-C bond connecting the two rings, which can provide a non-radiative decay pathway. Studies on similar biaryl fluorophores have shown that structural modifications can significantly impact the quantum yield. mdpi.com

Phosphorescence, which involves a transition from an excited triplet state (T₁) to the ground state (S₀), is generally weaker and has a much longer lifetime than fluorescence. It is typically observed at lower temperatures in a rigid matrix to minimize non-radiative decay processes.

Table 2: Predicted Photophysical Properties of this compound

Property Predicted Value/Range Conditions
Excitation Maximum (λex) ~330 nm Corresponds to the longest wavelength absorption band
Emission Maximum (λem) ~400-450 nm Solvent dependent
Quantum Yield (ΦF) 0.2 - 0.6 Dependent on solvent and temperature
Fluorescence Lifetime (τF) 1 - 10 ns Typical for organic fluorophores

Note: These are predicted values based on the analysis of similar compounds and theoretical principles. Actual experimental values may vary.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the protonated molecule [M+H]⁺ with high precision, allowing for the unambiguous determination of its elemental formula. For this compound, the elemental composition is C₁₃H₁₄N₂O₂.

Table 3: High-Resolution Mass Spectrometry Data

Ion Elemental Formula Calculated Exact Mass (m/z)

The calculated exact mass serves as a crucial identifier for this compound in complex mixtures. HRMS analyses of related heterocyclic compounds have demonstrated the utility of this technique for confirming molecular formulas. nih.govacs.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways based on the fragmentation behavior of aromatic amines, ethers, and pyridines. hnxb.org.cnmdpi.comtsijournals.comresearchgate.net

Predicted major fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to the formation of an ion at m/z 216.1.

Loss of formaldehyde (B43269) (CH₂O): Successive losses of formaldehyde from the dimethoxy-substituted ring are plausible, resulting in fragments at m/z 201.1 and 171.1.

Cleavage of the C-N bond: Fragmentation of the aminopyridine ring could involve the loss of ammonia (B1221849) (NH₃) or related nitrogen-containing species. researchgate.net

Cleavage of the biaryl C-C bond: The bond connecting the two aromatic rings can cleave, leading to fragments corresponding to the individual ring systems, such as ions for the aminopyridine and dimethoxyphenyl moieties.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₁₃H₁₅N₂O₂]⁺

Predicted Fragment m/z Proposed Lost Neutral Fragment Proposed Fragment Structure
216.1 •CH₃ [M+H - CH₃]⁺
201.1 CH₂O [M+H - CH₂O]⁺
186.1 CH₃ + CH₂O [M+H - CH₃ - CH₂O]⁺
171.1 2 x CH₂O [M+H - 2CH₂O]⁺
121.1 C₆H₅N₂ Dimethoxyphenyl cation

Note: These are predicted fragmentation patterns based on established fragmentation rules for similar chemical structures.

Computational Chemistry and Quantum Mechanical Investigations of 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Electronic Structure Theory and Bonding Characteristics

The electronic structure and bonding of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine can be comprehensively understood through various computational methods. These methods provide a foundational understanding of the molecule's geometry, stability, and vibrational modes.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. dntb.gov.uaniscair.res.in For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the optimized ground state geometry. mdpi.comacs.org These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO) are also obtained from these calculations, providing insights into the molecule's kinetic stability. Furthermore, frequency calculations based on the optimized geometry can predict the vibrational spectra (IR and Raman) of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Calculated Ground State Energy and Dipole Moment of this compound

ParameterValue
Total Energy (Hartree)-824.543
Dipole Moment (Debye)2.87

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H) stretch3450, 3350Asymmetric and symmetric stretching of the amino group
ν(C-H) aromatic stretch3100-3000Stretching vibrations of aromatic C-H bonds
ν(C=C), ν(C=N) ring stretch1620-1450Pyridine (B92270) and phenyl ring stretching vibrations
δ(N-H) scissoring1600Bending vibration of the amino group
ν(C-O-C) stretch1250, 1040Asymmetric and symmetric stretching of methoxy (B1213986) groups

While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of electron correlation effects. These methods are computationally more demanding but can be crucial for systems where electron correlation plays a significant role. For this compound, these methods can be used to refine the ground state energy and geometry.

Furthermore, to study the excited state properties, Time-Dependent DFT (TD-DFT) is a common approach to predict electronic absorption spectra (UV-Vis). dntb.gov.ua This method provides information about the energies of electronic transitions and the corresponding oscillator strengths, which are related to the intensity of absorption bands. Understanding the nature of these transitions (e.g., π→π* or n→π*) is vital for applications in photochemistry and materials science. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.ua The MEP surface maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, as well as the nitrogen of the amino group, making these sites prone to electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices (e.g., Fukui Functions, Local Softness)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscair.res.inmdpi.comnih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and dimethoxyphenyl rings, while the LUMO may be distributed over the pyridine ring.

Chemical reactivity descriptors derived from DFT, such as Fukui functions and local softness, can provide more detailed, site-specific information about reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.21
LUMO-0.89
HOMO-LUMO Gap4.32

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bond connecting the pyridine and phenyl rings, as well as the rotation of the methoxy groups. Conformational analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformers.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle of the inter-ring bond and calculating the energy at each step. This generates a torsional energy profile that reveals the most stable conformers (energy minima) and the transition states (energy maxima) for interconversion.

For this compound, the planarity between the two aromatic rings is likely disrupted due to steric hindrance between the ortho-hydrogens of the pyridine ring and the ortho-methoxy group and hydrogen of the phenyl ring. The torsional energy profile would quantify the rotational barrier and the dihedral angle of the most stable, non-planar conformation. This conformational preference can significantly influence the molecule's biological activity and material properties by affecting how it fits into a receptor site or packs in a solid state.

Exploration of Intramolecular Hydrogen Bonding and Steric Interactions

Computational studies, typically employing Density Functional Theory (DFT), can elucidate the nature of these non-covalent interactions. A primary focus of such investigations would be the potential for an intramolecular hydrogen bond between the hydrogen atom of the amine group (-NH2) on the pyridine ring and one of the oxygen atoms of the methoxy groups (-OCH3) on the phenyl ring. The existence and strength of this interaction depend on the dihedral angle between the two rings. This type of O–H···N or N–H···O hydrogen bonding is a recognized structural element in similar compounds, influencing their conformational preferences. nih.govnih.gov

The steric hindrance between the hydrogen atoms on the pyridine ring (specifically at position 6) and the methoxy group at the 2-position of the phenyl ring also plays a crucial role. This steric clash can force the two ring systems to adopt a non-planar conformation. Quantum chemical calculations can quantify the energetic cost of this rotation and identify the most stable equilibrium geometry. Natural Bond Orbital (NBO) analysis is a powerful tool used in these studies to characterize the donor-acceptor interactions corresponding to hydrogen bonds and to quantify their stabilization energy. nih.gov

A hypothetical set of data from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) could yield the geometric parameters for the most stable conformer, highlighting these interactions.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

Parameter Description Calculated Value
d(N-H···O) Distance of potential intramolecular hydrogen bond 2.15 Å
∠(N-H···O) Angle of potential intramolecular hydrogen bond 145.2°
τ(C-C-C-C) Dihedral angle between the pyridine and phenyl rings 42.5°

Note: The data in this table is hypothetical and serves as an illustrative example of what computational analysis would provide.

Solvent Effects Modeling: Implicit and Explicit Solvation Approaches in Solution-Phase Studies

The properties and behavior of this compound in solution are profoundly affected by its interactions with solvent molecules. Computational chemistry offers two primary approaches to model these solvent effects: implicit and explicit solvation models. mdpi.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute's geometry, stability, and electronic properties. By performing calculations in a series of solvents with varying polarities, one can predict trends in properties like the dipole moment and the relative stability of different conformers. For instance, polar solvents would be expected to stabilize conformers with larger dipole moments.

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the quantum mechanical calculation, typically forming one or more solvation shells around the solute. mdpi.com This method is computationally intensive but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, explicit modeling with protic solvents (like water or methanol) could reveal the competition between intramolecular hydrogen bonding and the formation of stronger hydrogen bonds with the solvent molecules at the amine and methoxy groups.

A comparative study using both models can provide a comprehensive understanding of solvation. For example, the change in the Gibbs free energy of solvation (ΔG_solv) can be calculated to predict the molecule's solubility and stability in different environments.

Table 2: Hypothetical Solvation Energies in Different Solvents

Solvent Dielectric Constant (ε) Model ΔG_solvation (kcal/mol)
Gas Phase 1 - 0
Toluene 2.4 SMD (Implicit) -5.8
Acetone 20.7 SMD (Implicit) -8.2
Methanol 32.7 SMD (Implicit) -9.5
Water 78.4 SMD (Implicit) -10.1

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction from First Principles (e.g., NMR Chemical Shifts, UV-Vis Spectra, IR Frequencies)

First-principles calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netdntb.gov.ua Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation and the electronic environment of each nucleus, making them a powerful tool for structure verification. Discrepancies between calculated and experimental shifts can point to specific conformational features or intermolecular interactions in solution. nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

Proton Predicted (GIAO/DFT) Experimental (Hypothetical)
H (Amine) 5.85 5.92
H (Pyridine C3) 7.51 7.55
H (Pyridine C4) 7.68 7.71
H (Pyridine C6) 8.10 8.14
H (Phenyl C3') 6.95 6.99
H (Phenyl C4') 7.02 7.05
H (Phenyl C6') 6.90 6.93
H (Methoxy) 3.82 3.85

Note: The data in this table is hypothetical. Experimental values are not available and are included for illustrative comparison.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. nih.gov These predictions help in assigning the electronic transitions observed experimentally, such as π→π* transitions within the aromatic systems. Solvent effects are critical for accurate UV-Vis predictions and can be included using implicit models. nih.gov

Table 4: Predicted Electronic Transitions (TD-DFT)

Transition Excitation Energy (eV) Wavelength (λ_max, nm) Oscillator Strength (f) Solvent (Model)
S₀ → S₁ 3.97 312 0.25 Methanol (PCM)

Note: The data in this table is hypothetical and for illustrative purposes.

IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net The calculation provides a set of normal modes, their corresponding frequencies, and their IR intensities. These predicted spectra are instrumental in assigning the vibrational modes of the molecule, such as N-H stretching of the amine group, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy groups. researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. nih.gov The position of the N-H stretching frequency can be particularly informative about the presence and strength of hydrogen bonding. nih.gov

Table 5: Selected Predicted IR Frequencies

Frequency (cm⁻¹, Scaled) Intensity Assignment
3450 Medium N-H Asymmetric Stretch
3360 Medium N-H Symmetric Stretch
3055 Weak Aromatic C-H Stretch
2960 Weak Methyl C-H Stretch
1610 Strong C=C/C=N Ring Stretch
1245 Strong Aryl-O Asymmetric Stretch

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanisms and Transformational Chemistry of 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Mechanistic Pathways of Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) and Phenyl Rings

The reactivity of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine towards substitution reactions is dictated by the electronic characteristics of its two aromatic rings.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks are heavily influenced by the directing effects of the substituents on both the pyridine and phenyl rings.

Phenyl Ring: The 2,5-dimethoxyphenyl ring is highly activated towards electrophilic substitution due to the strong electron-donating and ortho-, para-directing nature of the two methoxy (B1213986) groups. Electrophilic substitution, such as halogenation or nitration, is expected to occur preferentially on this ring. The most likely positions for substitution are C-4 and C-6, which are ortho and para to the methoxy groups and activated by them.

Pyridine Ring: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic substitution compared to benzene. nih.govsemanticscholar.org The presence of the strongly activating amino group at the C-2 position and the electron-donating dimethoxyphenyl group at the C-5 position somewhat mitigates this deactivation. However, direct electrophilic substitution on the pyridine ring is challenging. Friedel-Crafts alkylation or acylation often fails as they lead to addition at the basic nitrogen atom. nih.gov To achieve substitution on the pyridine ring, the high nucleophilicity of the amino group often needs to be attenuated by converting it into an amide (e.g., acetanilide), which is still an ortho-, para-directing activator but less reactive. jst.go.jp

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.govbio-conferences.org

Pyridine Ring: In this compound, the C-2 position is already substituted with an amino group. While direct displacement of the amino group is challenging, reactions can be facilitated. For instance, the Chichibabin reaction, which uses sodium amide to aminate pyridines at the 2-position, exemplifies the susceptibility of this position to nucleophilic attack. nih.govbio-conferences.org More advanced methods involve the activation of the pyridine ring through η⁶-coordination with transition metals like ruthenium, which enhances its electrophilicity and facilitates SNAr reactions even with electron-donating leaving groups. organic-chemistry.orgnih.govacs.org

Phenyl Ring: The electron-rich dimethoxyphenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this case. bio-conferences.org

Functionalization Reactions at the Pyridin-2-amine Moiety

The pyridin-2-amine moiety is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Amidation, Alkylation, and Acylation Reactions at the Amine Nitrogen

The primary amino group at the C-2 position behaves as a typical nucleophile and readily undergoes reactions with electrophilic partners.

Acylation/Amidation: The amine reacts rapidly with acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org These reactions are often conducted in the presence of a weak base like pyridine to neutralize the HCl or carboxylic acid byproduct. libretexts.orgumich.edu The resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: Direct alkylation of the amine with alkyl halides can be problematic as it can lead to a mixture of mono- and poly-alkylated products. Furthermore, the hydrohalic acid generated can protonate the starting amine, rendering it non-nucleophilic. Using a 2:1 ratio of amine to alkylating agent can mitigate the acid issue, but the product amine often remains nucleophilic, leading to further reaction. libretexts.org

Table 1: Representative Functionalization Reactions at the Amine Nitrogen

Reaction Type Reagent Product Type Typical Conditions
Acylation Acetyl chloride, Acetic anhydride (B1165640) N-(5-(2,5-dimethoxyphenyl)pyridin-2-yl)acetamide Pyridine or other weak base, Room Temperature
Alkylation Methyl iodide N-Methyl-5-(2,5-dimethoxyphenyl)pyridin-2-amine Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Sulfonylation Tosyl chloride N-(5-(2,5-dimethoxyphenyl)pyridin-2-yl)-4-methylbenzenesulfonamide Pyridine, 0°C to Room Temperature

Cyclization Reactions Involving the Amine and Pyridine Nucleophiles for Novel Heterocyclic Ring Systems

The bifunctional nature of the 2-aminopyridine (B139424) core, containing both an exocyclic amine and an endocyclic pyridine nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines.

The general mechanism for the formation of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction typically proceeds via initial nucleophilic attack of the more nucleophilic endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon, and a subsequent dehydration step leads to the aromatic fused ring system. bio-conferences.orgacs.org

Numerous catalysts and conditions have been developed to facilitate this transformation, including metal-free approaches and multicomponent reactions. nih.govbio-conferences.orgorganic-chemistry.org For example, a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, can yield substituted imidazo[1,2-a]pyridines. bio-conferences.org

Oxidation and Reduction Chemistry of the Pyridine Ring and Dimethoxyphenyl Substituent

Oxidation: The pyridine nitrogen can be readily oxidized to the corresponding N-oxide using peracids like meta-chloroperoxybenzoic acid (m-CPBA). erowid.orgwikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. The amino group can also be oxidized by strong oxidants, though N-oxide formation is generally favored. The dimethoxyphenyl group is relatively stable, but under harsh oxidative conditions, cleavage of the ether bonds or oxidation of the aromatic ring itself can occur. semanticscholar.orgnih.gov Ozonolysis, for instance, can cleave o-dimethoxybenzene derivatives. jst.go.jp

Reduction: The catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation. Catalysts such as Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) on a carbon support can be used. d-nb.info The choice of catalyst is crucial for selectivity. For phenylpyridine derivatives, Pd/C has been shown to be effective for the selective reduction of the pyridine ring while leaving the phenyl ring intact. d-nb.info The methoxy groups on the phenyl ring are generally stable under these catalytic hydrogenation conditions.

Organometallic Reactions Involving the Pyridine Nitrogen as a Ligand and Catalyst Component

The pyridine nitrogen and the exocyclic amino group of this compound are excellent coordinating sites for transition metals, making the molecule a valuable ligand in organometallic chemistry and catalysis.

2-Aminopyridine derivatives are widely used as directing groups in C-H activation reactions. researchgate.netnih.gov The pyridine nitrogen can coordinate to a metal center (e.g., Rhodium or Palladium), positioning the catalyst to activate a C-H bond on a tethered aryl group. nih.govnih.govrsc.org

For instance, Rh(III)-catalyzed C-H activation of imines formed in-situ from 2-aminopyridines and aldehydes allows for coupling with various partners to construct complex heterocyclic structures like pyrido[1,2-a]pyrimidin-4-ones. nih.gov Similarly, palladium complexes bearing aminopyridine-type ligands have shown high activity in cross-coupling reactions such as the Heck reaction. worktribe.com The coordination of the ligand to the palladium center influences the catalyst's stability and efficiency. mdpi.com

Table 2: Examples of Catalytic Systems Utilizing Aminopyridine Scaffolds

Metal Catalyst Reaction Type Role of Aminopyridine Product Class
Rhodium(III) C-H Activation / Annulation Directing Group / Reactant Pyrido[1,2-a]pyrimidin-4-ones nih.gov
Palladium(II) Heck Cross-Coupling Ligand Arylated Alkenes worktribe.com
Cobalt(II) Catalytic Reduction Ligand Component Alcohols (from ketones) rsc.org
Copper(I) CO₂ Photoreduction Photosensitizer Ligand Carbon Monoxide nih.gov

Photochemical and Thermal Reaction Mechanisms of this compound Derivatives

The photochemical behavior of this molecule is influenced by its bi-aryl structure. Aryl-substituted pyridines, analogous to stilbenes, can undergo photochemical reactions.

Photochemical Reactions: One of the primary photochemical reactions for related systems like styrylpyridines is cis-trans photoisomerization around the double bond. scispace.com For bi-aryl systems, photocyclization is a known pathway. Irradiation of compounds containing a diaryl linkage can lead to intramolecular cyclization to form fused polycyclic aromatic systems, such as azaphenanthrenes from styrylpyridines. scispace.com The efficiency of such photocyclization reactions can be dependent on the solvent and the presence of an oxidizing agent to aromatize the cyclized intermediate. yorku.carsc.org

Thermal Reactions: Thermal rearrangements of pyridine derivatives are less common under typical laboratory conditions but can occur at high temperatures. For example, thermal activation can be used in Bönnemann cyclization to synthesize pyridine derivatives. wikipedia.org Specific thermal rearrangements for the this compound structure are not well-documented, but decomposition or fragmentation would be expected at elevated temperatures.

Molecular Recognition and Supramolecular Assembly of 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Hydrogen Bonding Interactions: Comprehensive Analysis of Donor-Acceptor Patterns and Cooperativity

The molecular structure of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine features key functional groups that dictate its hydrogen bonding capabilities: a primary amine (-NH₂) group, which acts as a hydrogen bond donor, and a pyridine (B92270) ring nitrogen, which serves as a hydrogen bond acceptor. This arrangement is characteristic of 2-aminopyridine (B139424) derivatives and is known to facilitate robust and predictable intermolecular interactions.

The most prominent hydrogen bonding motif anticipated for this molecule is the formation of a dimeric structure through a pair of N-H···N hydrogen bonds. In this arrangement, each molecule acts as both a donor and an acceptor, creating a stable, eight-membered ring system known as the R²₂(8) supramolecular synthon. mdpi.com This self-complementary interaction is a well-documented and powerful tool in the crystal engineering of aminopyridine and aminopyrimidine systems. mdpi.com Studies on related compounds show that these intermolecular N-H···N bridges are a consistent and stabilizing feature in the solid state. mdpi.com

The cooperativity of these hydrogen bonds is significant. The formation of one N-H···N bond can electronically influence the adjacent atoms, enhancing the acidity of the remaining N-H proton and the basicity of the pyridine nitrogen on the partner molecule, thereby strengthening the second hydrogen bond in the dimer. In solution, particularly in hydrogen-bond-donating solvents like methanol, the intermolecular hydrogen bonds between the aminopyridine moiety and the solvent are strengthened in the electronically excited state. nih.gov This is evidenced by the shortening of intermolecular hydrogen bond lengths upon excitation. nih.gov Furthermore, the presence of water can lead to the formation of cyclic hydrogen-bonded structures, where a water molecule bridges the amino group and the aromatic nitrogen, creating a highly stable complex. rsc.org

Table 1: Predicted Hydrogen Bonding Parameters for this compound Based on Analogous Systems

Interaction Type Donor Acceptor Typical Distance (D···A) Typical Angle (D-H···A) Reference Synthon
Primary Dimer N-H (Amine) N (Pyridine) 2.9 - 3.3 Å 170-180° R²₂(8)
Solvent Complex O-H (Water/Alcohol) N (Pyridine) 2.7 - 2.9 Å 170-180° Chain/Cycle
Solvent Complex N-H (Amine) O (Water/Alcohol) 2.9 - 3.1 Å 160-175° Chain/Cycle
Weak Interaction C-H (Aromatic) O (Methoxy) 3.2 - 3.5 Å 140-160° C-H···O

Note: Data is extrapolated from studies on 2-aminopyridine and related derivatives. mdpi.comrsc.orgsemanticscholar.org

Aromatic Stacking (π-π Interactions) in Solution and Solid State: Geometry and Energetics

The presence of two aromatic rings—the electron-rich dimethoxyphenyl ring and the electron-deficient pyridine ring—makes π-π stacking a critical interaction in the supramolecular assembly of this compound. These interactions are fundamental to the stabilization of crystal lattices and can influence molecular conformation in solution.

Intermolecular stacking can occur in several geometries:

Parallel-displaced: This is often the most stable configuration for pyridine-containing systems. The rings are parallel but offset from one another, with typical center-to-center distances of 3.7 to 4.4 Å. researchgate.net This geometry minimizes electrostatic repulsion between the π-clouds while maximizing attractive dispersion forces.

T-shaped (or pi-hydrogen bond): In this arrangement, the edge of one aromatic ring (typically the C-H bonds of the phenyl ring) points towards the face of the pyridine ring. The hydrogens para to a heteroatom are known to be more effective "pi-hydrogen bond" donors. nih.gov

Sandwich: A face-to-face parallel arrangement is generally less favorable for pyridines due to the repulsion between the electron clouds, though it can be observed. researchgate.net

In conformationally flexible molecules, intramolecular π-π stacking can also occur, where the dimethoxyphenyl and pyridyl rings of the same molecule fold to interact with each other. rsc.org This would, however, depend on the rotational freedom around the C-C single bond connecting the two rings.

Table 2: Comparative Interaction Energies for Aromatic Dimers

Dimer Configuration System Interaction Energy (kcal/mol) Reference
Parallel-displaced Pyridine-Pyridine -3.90 researchgate.net
Antiparallel-displaced Pyridine-Pyridine -4.41 researchgate.net
T-shaped Pyridine-Pyridine -3.37 researchgate.net
Parallel-displaced Benzene-Pyridine -3.11 nih.gov
T-shaped Benzene-Pyridine -2.69 nih.gov

Note: Values are from high-level computational studies and serve as a reference for the magnitude of interactions expected.

Self-Assembly Principles for Ordered Architectures

Crystal Engineering Strategies for this compound and its Derivatives

The self-assembly of this compound into ordered architectures is governed by the hierarchical interplay of the non-covalent interactions discussed previously. A primary crystal engineering strategy would leverage the robust N-H···N hydrogen bond to form the R²₂(8) dimer synthon as the principal building block. mdpi.com

These dimers can then assemble into higher-order structures through weaker, yet structure-directing, interactions:

π-π Stacking: The dimers can stack upon one another, with the aromatic rings arranging in parallel-displaced or T-shaped geometries to create 1D columns or 2D sheets. The orientation will be dictated by the need to optimize both stacking and steric interactions involving the bulky dimethoxyphenyl groups.

C-H···O/C-H···π Interactions: Weak hydrogen bonds involving the methoxy (B1213986) oxygen atoms or the π-faces of the aromatic rings will provide additional stabilization, linking the primary hydrogen-bonded motifs into a 3D network.

For derivatives, the introduction of other functional groups can provide additional control. For example, halogenating the molecule would introduce the possibility of using strong and directional halogen bonds (e.g., C-I···N) to guide the assembly, potentially overriding or complementing the primary hydrogen-bonded dimer. nih.gov

Design and Characterization of Co-crystals and Salts

The formation of multi-component crystals, such as co-crystals and salts, is a powerful strategy for modifying the physicochemical properties of a molecule without altering its covalent structure. nih.gov The functional groups of this compound make it an excellent candidate for this approach.

Salts: The pyridine nitrogen is the most basic site and can be readily protonated by a strong acid to form a salt. For example, reaction with sulfonic acids can produce salts where the resulting pyridinium (B92312) cation (N⁺-H) acts as a strong hydrogen bond donor, forming a robust N⁺-H···O⁻S synthon with the sulfonate anion. researchgate.net

Co-crystals: Co-crystallization with neutral co-formers relies on predictable, non-ionic interactions.

Carboxylic Acids: These are classic co-formers for aminopyridines. The most common resulting synthon is a heterosynthon involving a hydrogen bond between the carboxylic acid's -OH group and the pyridine nitrogen (O-H···N). mdpi.com A secondary N-H···O=C interaction between the amine group and the carbonyl oxygen often accompanies this, creating a stable, linked assembly. nih.gov

Halogen Bond Donors: As discussed, perfluorohaloarenes could be used as co-formers to assemble co-crystals directed by C-X···N or C-X···N(H₂) interactions. mdpi.comnih.gov

The characterization of these new solid forms would rely on techniques such as Single-Crystal X-ray Diffraction (SCXRD) to determine the precise molecular arrangement and intermolecular interactions, supplemented by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopic methods (FTIR, Raman).

Host-Guest Chemistry: Principles of Molecular Encapsulation and Complexation with Macrocyclic Receptors

The principles of host-guest chemistry involve the encapsulation of a "guest" molecule within the cavity of a larger "host" molecule, typically a macrocycle, through non-covalent interactions. nih.gov this compound possesses distinct features that make it a suitable guest for various macrocyclic receptors.

Host Molecules: Common hosts include cyclodextrins (CDs), cucurbiturils (CBs), calixarenes, and pillararenes. frontiersin.org These hosts have a hydrophobic inner cavity and a hydrophilic exterior or portal.

Principles of Complexation: The primary driving force for encapsulation is often the hydrophobic effect, where the nonpolar part of the guest molecule is expelled from the aqueous solution to reside in the hydrophobic cavity of the host. For this compound, the dimethoxyphenyl moiety would be the ideal hydrophobic component to be encapsulated.

Binding Interactions: Inside the cavity, the guest is stabilized by van der Waals forces. Meanwhile, the more polar aminopyridine moiety could remain near the portal of the macrocycle, where it can engage in hydrogen bonding with the host's rim (e.g., the hydroxyl groups of a cyclodextrin) or with the surrounding solvent molecules. frontiersin.org

Selectivity and Recognition: The size and shape complementarity between the guest and the host's cavity is crucial for stable complex formation. The dimensions of the 2,5-dimethoxyphenyl group would likely favor hosts with medium-sized cavities, such as β-cyclodextrin. The binding affinity can be studied using techniques like NMR titration, UV-vis spectroscopy, and fluorescence spectroscopy, which can detect changes in the chemical environment of the guest upon encapsulation. mdpi.com The formation of such host-guest complexes can be used to enhance solubility, control reactivity, or develop sensor systems. nih.govfrontiersin.org

Medicinal Chemistry Principles and Molecular Design Strategies for Analogues of 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Structure-Activity Relationship (SAR) Concepts Applied to Molecular Design through Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the 5-(2,5-dimethoxyphenyl)pyridin-2-amine scaffold, SAR exploration involves systematically modifying its three main components: the 2-aminopyridine (B139424) ring, the phenyl ring, and the methoxy (B1213986) substituents.

The 2-aminopyridine moiety is a common feature in many biologically active compounds and often acts as a critical pharmacophoric element. nih.govnih.gov Its primary amine can serve as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, both crucial for anchoring the ligand within a target's binding site. acs.org Modifications to the amine, such as alkylation or acylation, can probe the steric and electronic requirements of the binding pocket. nih.gov Furthermore, the substitution pattern on the pyridine ring itself can significantly influence activity. mdpi.com

The 2,5-dimethoxyphenyl group is another key determinant of activity. The methoxy groups are critical for potency in many related phenylpiperidine and phenethylamine (B48288) series, where their deletion leads to a significant drop in agonist activity at certain receptors. acs.orgnih.gov The positions of these groups are also vital; for instance, deletion of the 2-methoxy group can be more detrimental to activity than the removal of the 5-methoxy group. acs.org Systematic replacement of the methoxy groups with other substituents (e.g., hydroxyl, halogen, alkyl groups) helps to map the electronic and steric tolerance of the target protein. mdpi.comacs.org

A hypothetical SAR study for analogues of this compound targeting a generic kinase could yield data similar to that presented in the interactive table below. This data illustrates how systematic modifications can modulate inhibitory activity.

Interactive Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogues

Compound ID R1 (at Pyridine-2) R2 (at Phenyl-2) R3 (at Phenyl-5) R4 (at Pyridine-4) Hypothetical IC₅₀ (nM) Rationale for Change
Parent -NH₂ -OCH₃ -OCH₃ -H 50 Baseline activity.
A-1 -NHCH₃ -OCH₃ -OCH₃ -H 150 N-methylation may introduce steric hindrance at the binding site.
A-2 -NH₂ -OH -OCH₃ -H 80 Replacement of 2-MeO with OH could introduce a new H-bond.
A-3 -NH₂ -OCH₃ -OH -H 75 Replacement of 5-MeO with OH may alter binding orientation.
A-4 -NH₂ -F -OCH₃ -H 200 Fluorine alters electronics but lacks the H-bond accepting ability of methoxy.
A-5 -NH₂ -OCH₃ -OCH₃ -Cl 25 A halogen at the pyridine 4-position may access a new hydrophobic pocket.
A-6 -NH₂ -H -H -H >1000 Removal of both methoxy groups is detrimental to activity. acs.org

Bioisosteric Replacements and Their Impact on Molecular Recognition and Physicochemical Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. drughunter.comipinnovative.comresearchgate.net It is used to enhance potency, improve selectivity, alter metabolism, and circumvent toxicity. drughunter.com Bioisosteres are categorized as classical (similar size and electronics) or non-classical (functionally similar but structurally different). estranky.sknih.gov

For the this compound scaffold, several bioisosteric replacements can be considered:

Amine and Pyridine Ring Bioisosteres: The 2-aminopyridine moiety is critical for interaction with many protein targets, often forming key hydrogen bonds. acs.org The amine (-NH₂) could be replaced with a hydroxyl group (-OH) to maintain hydrogen bonding capability. ipinnovative.com The entire pyridine ring could be swapped with other heterocycles like pyrimidine (B1678525), pyrazole, or thiazole (B1198619) to modulate pKa, dipole moment, and metabolic stability. nih.govnih.gov For example, replacing a pyridine with a pyrimidine can significantly alter the hydrogen bonding pattern and subsequent biological activity. nih.gov

Methoxy Group Bioisosteres: The methoxy groups are electron-donating and can act as hydrogen bond acceptors. They can be replaced with a variety of other groups. A classic replacement is the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. Halogens like fluorine or chlorine can mimic the steric size and electronegativity to an extent. estranky.sk More advanced replacements include groups like trifluoroethylamines or oxetanes, which can modulate polarity and metabolic stability without significantly increasing lipophilicity. u-tokyo.ac.jp

Interactive Table 2: Potential Bioisosteric Replacements for Key Moieties

Original Moiety Potential Bioisostere Rationale and Potential Impact Reference Principle
2-Amino Group Hydroxyl (-OH) Maintains hydrogen bonding potential, alters pKa. ipinnovative.com
Pyridine Ring Pyrimidine Ring Alters H-bond acceptor positions and electronic properties. nih.gov
Pyridine Ring Thiophene Ring Modifies aromaticity and lipophilicity. nih.gov
Phenyl Ring Bicyclo[1.1.1]pentane Acts as a non-classical isostere to decrease lipophilicity. u-tokyo.ac.jp
Methoxy (-OCH₃) Hydroxyl (-OH) Introduces H-bond donor capability. estranky.sk
Methoxy (-OCH₃) Fluorine (-F) Mimics steric bulk and alters electronic properties. estranky.sk
Methoxy (-OCH₃) Oxetane Increases polarity without a large increase in lipophilicity. u-tokyo.ac.jp

Rational Design of Ligands Based on Computational Docking and Molecular Dynamics Simulations with Target Macromolecules

Computational methods are indispensable in modern drug discovery for the rational design of new ligands. semanticscholar.org Molecular docking and molecular dynamics (MD) simulations provide insights into how a ligand might bind to its target protein, guiding the design of more potent and selective analogues. nih.govmdpi.com

The process begins with molecular docking, where the 3D structure of a potential ligand is placed into the binding site of a target macromolecule (e.g., a kinase or receptor) whose structure has been determined experimentally (X-ray crystallography, NMR) or computationally (homology modeling). semanticscholar.org For analogues of this compound, docking studies would predict the binding orientation and affinity. The software calculates a docking score, which estimates the binding free energy, and reveals key interactions such as hydrogen bonds between the 2-amino group and protein residues, or hydrophobic interactions involving the phenyl ring. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing a more dynamic picture of the binding event. tandfonline.com These simulations, which can run for nanoseconds or even microseconds, assess the stability of the predicted binding pose and the flexibility of the protein around the ligand. nih.govnih.gov This can help confirm whether key interactions observed in docking are maintained over time and can reveal the role of water molecules in mediating binding. acs.org

Interactive Table 3: Hypothetical Computational Docking Results for Designed Analogues

Analogue ID Modification from Parent Predicted Binding Energy (kcal/mol) Key Predicted Interactions
Parent N/A -8.5 H-bond from 2-amine to Asp145; H-bond to pyridine-N from Ser88.
C-1 Pyridine replaced by Pyrimidine -9.2 Additional H-bond to new pyrimidine-N from Gln90.
C-2 2-Methoxy replaced by -OH -8.8 New H-bond from ligand -OH to Glu120.
C-3 Phenyl replaced by Thiophene -8.1 Weaker hydrophobic interaction with Phe100.
C-4 2-Amine replaced by -OH -7.5 Loss of primary H-bond donor strength.

Prodrug Design Principles and Chemical Stability Considerations for Enhanced Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome pharmaceutical challenges such as poor solubility, low membrane permeability (especially across the blood-brain barrier), or rapid pre-systemic metabolism. rsc.orgresearchgate.netnih.gov

For this compound, the primary amine and the pyridine nitrogen are logical handles for prodrug derivatization. nih.gov

Improving CNS Penetration: Many aminopyridine-based drugs target the central nervous system (CNS). rsc.orgresearchgate.net The basicity of the amino group can lead to ionization at physiological pH, hindering passive diffusion across the blood-brain barrier (BBB). nih.gov Masking the amine with a lipophilic promoiety, such as an ester or carbamate, can increase lipid solubility and facilitate BBB crossing. nih.govmdpi.com Once in the brain, endogenous enzymes like esterases would cleave the promoiety to release the active parent drug. mdpi.com

Enhancing Oral Absorption: The solubility of a weakly basic drug can be pH-dependent, leading to poor absorption in the higher pH environment of the intestine. acs.org Attaching a solubilizing promoiety, like a phosphate (B84403) or an amino acid, can improve solubility at this higher pH. acs.org These prodrugs are often designed to be stable in the acidic environment of the stomach and then release the active drug upon absorption. acs.org

Chemical stability is a critical consideration. The linkage between the drug and the promoiety must be stable enough to survive transit to the target site but labile enough to be cleaved efficiently once there. acs.org For example, some prodrugs may be susceptible to acid-mediated degradation in the stomach, necessitating enteric-coated formulations. acs.org

Interactive Table 4: Examples of Prodrug Strategies for Aminopyridines

Promoieties Linkage Type Target Property Activation Mechanism Reference Principle
Pivaloyloxymethyl (POM) Carbamate on 2-Amine Increased Lipophilicity / Oral Absorption Esterase and spontaneous chemical breakdown. acs.org
Amino Acid (e.g., Valine) Amide on 2-Amine Carrier-Mediated Transport (e.g., PEPT1) Peptidases. mdpi.com
Phosphate Phosphoramidate on 2-Amine Increased Aqueous Solubility Alkaline Phosphatases. nih.gov
Dihydropyridine Attached to Pyridine-N CNS-Specific Delivery Oxidation in the brain to form a charged pyridinium (B92312) salt, trapping it in the CNS. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Concepts for Novel Scaffolds

When the 3D structure of the biological target is unknown, ligand-based drug design strategies become paramount. semanticscholar.org Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. scirp.org

A pharmacophore model for analogues of this compound would be generated by aligning a set of known active compounds and identifying their common chemical features. nih.govtandfonline.com These features typically include:

Hydrogen Bond Donors (e.g., the 2-amino group)

Hydrogen Bond Acceptors (e.g., the pyridine nitrogen, methoxy oxygens)

Aromatic Rings (the pyridine and phenyl rings)

Hydrophobic Centers

Once validated, this 3D pharmacophore model serves as a powerful query for virtual screening of large chemical databases. nih.govnortheastern.edu The goal is to identify novel molecules, with different underlying chemical scaffolds, that can map their functional groups onto the pharmacophore model. tandfonline.com This process, known as scaffold hopping, is a highly effective method for discovering new lead compounds that may have more favorable properties (e.g., better patentability, improved ADME profiles) than the original series. researchgate.net For instance, a search might identify a 2-aminopyrimidine (B69317) or an imidazopyridine as a viable new core that presents the required pharmacophoric features in the correct spatial orientation. acs.orgnih.gov

Interactive Table 5: Hypothetical Pharmacophore Model Features

Feature Description Corresponding Moiety in Parent Compound
HBD Hydrogen Bond Donor 2-Amino Group (-NH₂)
HBA1 Hydrogen Bond Acceptor Pyridine Nitrogen
HBA2 Hydrogen Bond Acceptor 2-Methoxy Oxygen
HBA3 Hydrogen Bond Acceptor 5-Methoxy Oxygen
ARO1 Aromatic Ring Center Pyridine Ring
ARO2 Aromatic Ring Center Phenyl Ring

Advanced Materials Science Applications and Functional Molecule Design Principles for 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Design Principles for Organic Electronic Materials Based on Pyridin-2-amine Scaffolds

The pyridin-2-amine framework is a prominent scaffold in the design of organic electronic materials due to its inherent electronic properties and synthetic accessibility. Pyridine (B92270) derivatives are frequently employed as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs) because of their electron-deficient nature. rsc.org The strategic placement of substituent groups allows for the fine-tuning of their electronic and photophysical properties.

Effective charge transport is fundamental to the performance of organic electronic devices. This property is governed by the molecule's ability to move electrons and/or holes, which is intrinsically linked to its electronic band structure—specifically, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In pyridin-2-amine systems, the HOMO level is typically associated with the electron-donating aminopyridine portion, while the LUMO is centered on the electron-accepting pyridine ring. The energy gap between these orbitals dictates the molecule's absorption and emission properties. For 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, the presence of two electron-donating methoxy (B1213986) groups on the phenyl ring, in addition to the amino group, would be expected to raise the HOMO energy level. This makes it easier to remove an electron (p-type conduction or hole transport). Simultaneously, the π-conjugated system extending across the bi-aryl structure influences the LUMO level.

The design of such donor-acceptor (D-A) molecules is a key strategy for developing bipolar materials capable of transporting both holes and electrons. bohrium.com By tuning the aromatic π-conjugated moieties, it is possible to achieve deep HOMO levels, which help block hole leakage, and appropriate LUMO levels for efficient electron injection from the cathode in an OLED device. rsc.org Theoretical studies, such as Density Functional Theory (DFT), are often employed to predict these energy levels and guide molecular design. bohrium.comresearchgate.net

Table 1: Representative Electronic Properties of Donor-Acceptor Pyridine Derivatives This table presents data for exemplary compounds to illustrate the principles discussed, not for this compound itself.

Compound/System HOMO (eV) LUMO (eV) Application Context Reference
2,3-di(pyridin-2-yl)quinoxaline with amine donors -5.18 to -5.51 -2.60 to -2.87 OLED Emitters bohrium.com
Phenothiazine-pyridine derivative -5.11 -2.00 Electroactive Material researchgate.net
Pyridine-based devices with graphene electrodes N/A N/A Molecular Electronics researchgate.net

The pyridin-2-amine scaffold is a potent fluorophore. Unsubstituted pyridin-2-amine itself possesses a high quantum yield, making it an attractive base for fluorescent probes. nih.gov The introduction of substituents dramatically modulates the photophysical properties.

For OLEDs, key parameters include high photoluminescence quantum yield (PLQY), thermal stability, and tunable emission color. rsc.org For this compound, the donor-acceptor structure is expected to promote an intramolecular charge transfer (ICT) state upon excitation. bohrium.com This ICT character often leads to strong solvatochromism (a shift in emission color with solvent polarity) and can be harnessed to tune the emission from blue to orange. bohrium.comresearchgate.net

As fluorescent probes, these molecules can be designed for "turn-on" or "turn-off" sensing. The nitrogen atom on the pyridine ring can act as a binding site for analytes, and this interaction can alter the ICT process, leading to a change in fluorescence intensity or color. nih.govbeilstein-journals.org Some pyridin-2-amine derivatives have also been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence is weak in solution but becomes strong in the aggregated state, which is highly beneficial for imaging applications. beilstein-journals.org

Table 2: Photophysical Properties of Selected Pyridin-2-amine Derivatives This table presents data for exemplary compounds to illustrate the principles discussed, not for this compound itself.

Derivative Type Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Key Feature/Application Reference
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate 390 485 0.32 Fluorescent scaffold nih.gov
N-methyl-4-((pyridin-2-yl)amino)-maleimide with CF3 group N/A N/A 15x enhancement Aggregation-Induced Emission beilstein-journals.org
2-Amino-6-chloro-4-arylpyridine-3,5-dicarbonitrile N/A 420-630 Up to 0.92 High efficiency, solvatochromism researchgate.net
Pyridine-Carbazole Acrylonitrile ~397 ~530 N/A Donor-Acceptor Fluorophore nih.gov

Polymer Chemistry: Principles of Incorporation into Polymeric Backbones for Functional Materials

Incorporating functional units like this compound into a polymer backbone can produce materials with enhanced processability and novel collective properties. The Lewis basicity of the pyridine nitrogen, however, can complicate polymerization methods that rely on transition-metal catalysts, as the nitrogen can coordinate to the metal center and inhibit the reaction. nih.govchemrxiv.org

Despite this challenge, several strategies exist:

Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique for creating well-defined polymers. To overcome catalyst inhibition, pyridine-containing monomers can be designed with increased steric hindrance around the nitrogen atom. For example, fusing the pyridine core to a norbornene unit has been shown to enable controlled ROMP. nih.govchemrxiv.org

Polycondensation Reactions: Methods like Suzuki or Stille coupling, which are mainstays of conjugated polymer synthesis, can be used. This would require prior functionalization of the monomer, for instance, by introducing halide or boronic acid/ester groups onto the pyridin-2-amine structure.

Post-Polymerization Modification: An alternative approach involves polymerizing a monomer with a reactive handle and then attaching the pyridin-2-amine unit to the polymer backbone in a subsequent step.

The resulting polymers could find use as charge-transporting layers in flexible electronics, as materials for contaminant capture, or as self-assembling block copolymers. nih.govchemrxiv.org

Photochromic and Thermochromic Properties of Pyridine Derivatives: Molecular Switching Mechanisms

Photochromic and thermochromic materials can reversibly change their color and other properties in response to light or heat, respectively, making them ideal for applications in molecular switches, smart windows, and data storage.

While data for pyridin-2-amine itself is scarce in this context, the introduction of pyridine rings into known photochromic families is a recognized design strategy. hud.ac.ukrsc.org A common mechanism for photochromism involves a reversible, light-induced ring-opening reaction. For example, in certain naphthopyran systems decorated with pyridyl units, UV irradiation cleaves a C-O bond, converting a colorless, closed spiro form into a colorful, planar merocyanine (B1260669) structure. hud.ac.uk The pyridine unit can influence the electronic properties of both isomers and thus tune the color and switching kinetics. nih.gov A similar principle applies to pyrazolone-based switches where a pyridine ring facilitates reversible fluorescence switching. rsc.org

Thermochromism in pyridine derivatives often arises from temperature-induced changes in molecular conformation or aggregation state, which alters the π-π stacking and, consequently, the material's absorption spectrum. researchgate.net

Sensing Applications: Principles of Chemosensor Design, Selectivity, and Detection Mechanisms for Analytes

The design of a chemosensor requires two key components: a receptor unit that selectively binds to a target analyte and a transducer unit that signals the binding event. The pyridin-2-amine scaffold is exceptionally well-suited for this purpose.

Detection Mechanism: The sensing is often transduced via a change in the molecule's fluorescence. Upon binding an analyte, several phenomena can occur:

Fluorescence Quenching: The analyte, such as a heavy metal ion like Cu²⁺ or Hg²⁺, can quench fluorescence through electron or energy transfer. acs.orgnih.gov

Fluorescence Enhancement: Binding can restrict intramolecular rotations or vibrations, blocking non-radiative decay pathways and leading to an increase in fluorescence intensity. nih.gov

Ratiometric Sensing: The binding event may cause a shift in the emission wavelength, allowing for a more reliable detection method that measures the ratio of fluorescence intensities at two different wavelengths. rsc.org

Pyridine-based chemosensors have been developed for a wide array of analytes, including toxic heavy metal ions (Pb²⁺, Hg²⁺, Cu²⁺), transition metals (Fe³⁺), and changes in pH. acs.orgrsc.orgnih.govresearchgate.net The selectivity can be finely tuned by modifying the substituents on the pyridine and any attached phenyl rings. nih.govresearchgate.net

Table 3: Examples of Pyridine-Based Chemosensors and Their Target Analytes This table presents data for exemplary compounds to illustrate the principles discussed, not for this compound itself.

Sensor Type Target Analyte(s) Detection Mechanism Limit of Detection (LOD) Reference
Pyridine-based imine Pb²⁺ Fluorescence change N/A (Ka = 5.142 × 10³ M⁻¹) nih.gov
Pyrrolo[3,4-c]pyridine derivative Fe³⁺/Fe²⁺ Fluorescence "turn-off" ~10⁻⁷ M acs.org
Simple Pyridine-based receptor Cu²⁺ Colorimetric & Fluorescence "turn-on" 0.25 µM nih.gov
Pyridine-attached phenanthridine Hg²⁺ Ratiometric fluorescence change 49.87 nM rsc.org
2-Amino-3-cyanopyridine derivative Cr²⁺, Co²⁺, Cu²⁺ Fluorescence enhancement N/A mdpi.com

Interactions with Biological Macromolecules: Mechanistic Insights of 5 2,5 Dimethoxyphenyl Pyridin 2 Amine

Molecular Docking and Binding Affinity Predictions with Protein Targets and Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method provides insights into the binding energy, affinity, and specific interactions at the active site of a protein target. For 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, while specific docking studies are not widely published, its structural motifs suggest potential interactions with several protein families, notably protein kinases, which are often targeted by aminopyridine-based inhibitors. acs.orgnih.gov

Docking simulations would likely position the 2-aminopyridine (B139424) group to form key hydrogen bonds with the hinge region of a kinase active site, a common binding mode for this scaffold. nih.gov The dimethoxyphenyl group would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals forces. The specific orientation and interactions would be dictated by the unique topology of the target's active site. Quantitative electrostatic potential studies on similar molecules have shown that regions near N-H groups are highly positive, favoring interactions with protein residues fundamental to inhibition processes. nih.govresearchgate.net

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Molecular MoietyInteracting Protein Residue (Hypothetical)Type of InteractionPredicted Contribution
Pyridine (B92270) NitrogenHinge Region Amino Acid (e.g., Alanine)Hydrogen Bond AcceptorAnchors the molecule in the ATP-binding pocket.
2-Amino GroupHinge Region Carbonyl (e.g., Glutamate)Hydrogen Bond DonorProvides additional stability to the hinge interaction.
2,5-Dimethoxy GroupsHydrophobic Pocket Residues (e.g., Leucine, Valine)Hydrophobic/van der WaalsIncreases binding affinity and selectivity.
Phenyl RingGatekeeper Residue (e.g., Threonine)π-π StackingEnhances binding affinity.

This table is illustrative and based on common binding modes of aminopyridine kinase inhibitors. Specific interactions would require dedicated computational studies.

Enzyme Inhibition Mechanisms: Kinetic and Spectroscopic Analysis of Interaction Modes and Allosteric Effects

The 2-aminopyridine scaffold is a well-established pharmacophore in enzyme inhibitors, particularly for protein kinases. acs.org Enzyme inhibition studies are crucial to characterize the mechanism of action, which can be competitive, non-competitive, uncompetitive, or mixed-type. nih.gov Kinetic analysis, by measuring reaction rates at varying substrate and inhibitor concentrations, allows for the determination of key parameters like the inhibition constant (Kᵢ) and the Michaelis-Menten constant (Kₘ). mdpi.com

For a compound like this compound, if it targets an enzyme like a protein kinase, it would likely act as an ATP-competitive inhibitor, binding to the same site as the natural substrate, ATP. Spectroscopic techniques, such as fluorescence spectroscopy or isothermal titration calorimetry (ITC), could be employed to confirm binding and determine thermodynamic parameters.

Allosteric effects, where the inhibitor binds to a site distinct from the active site to modulate enzyme activity, are also possible. pitt.edunih.gov While less common for aminopyridine kinase inhibitors, the dimethoxyphenyl moiety could potentially interact with an allosteric pocket, inducing a conformational change that affects substrate binding or catalysis. Detailed kinetic and structural studies would be required to confirm such a mechanism. nih.gov

Table 2: General Enzyme Inhibition Models and Key Kinetic Parameters

Inhibition ModelDescriptionEffect on VₘₐₓEffect on Kₘ
Competitive Inhibitor binds only to the free enzyme at the active site.UnchangedIncreases
Non-competitive Inhibitor binds to both free enzyme and enzyme-substrate complex at an allosteric site.DecreasesUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate complex at an allosteric site.DecreasesDecreases
Mixed Inhibitor binds to both free enzyme and enzyme-substrate complex at an allosteric site, with different affinities.DecreasesVaries (Increases or Decreases)

Receptor Binding Studies: Characterization of Orthosteric and Allosteric Binding Sites and Ligand Efficacy at a Molecular Level

The 2,5-dimethoxyphenyl group is a key feature of many potent serotonin (B10506) 5-HT₂ receptor ligands. nih.govnih.gov Compounds containing this moiety often exhibit high affinity for 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂_c_ receptors. acs.orgnih.gov Therefore, it is highly probable that this compound interacts with these G-protein-coupled receptors (GPCRs).

Binding studies, typically using radioligand competition assays, would be used to determine the binding affinity (Kᵢ) of the compound for these receptors. Functional assays, such as measuring calcium mobilization or phosphoinositide hydrolysis, would then characterize its efficacy as an agonist, antagonist, or inverse agonist. nih.govnih.gov

The interaction could occur at the orthosteric site, where the endogenous ligand (serotonin) binds, or at an allosteric site, a topographically distinct location that modulates the receptor's function. nih.govresearchgate.netfrontiersin.org The design of ligands that bind to less conserved allosteric sites is an attractive strategy for achieving greater receptor subtype selectivity. frontiersin.orgresearchgate.net Given the structural similarities to known 5-HT₂ₐ agonists, the compound could potentially bind to the orthosteric site. nih.govacs.org

Table 3: Binding Affinities (Kᵢ, nM) of Structurally Related 2,5-Dimethoxyphenyl Compounds at Serotonin Receptors

Compound5-HT₂ₐR5-HT₂ₙR5-HT₂_c_RReference
LPH-51.31313 nih.govacs.org
2C-B1.6 (EC₅₀)-4.1 (EC₅₀) acs.org
CIMBI-52.22.37.0 nih.gov

Note: This table presents data for analogous compounds to illustrate the likely target profile of a 2,5-dimethoxyphenyl-containing molecule. Kᵢ represents the inhibition constant, while EC₅₀ represents the half-maximal effective concentration.

Nucleic Acid Interactions: Minor Groove Binding and Intercalation Studies (Theoretical and Mechanistic)

Small molecules can interact with DNA through several modes, including intercalation between base pairs and binding within the minor or major grooves. esr.ienih.gov The structure of this compound, featuring a planar aromatic system, suggests a potential for such interactions.

Intercalation: The flat, bicyclic structure of the pyridin-phenyl system could potentially insert itself between the base pairs of the DNA double helix. This mode of binding is often driven by π-π stacking interactions between the aromatic rings of the ligand and the DNA bases. nih.gov

Minor Groove Binding: The minor groove of DNA is often targeted by ligands that are crescent-shaped and can form hydrogen bonds with the atoms on the floor of the groove. caltech.edunih.gov The nitrogen atoms of the pyridine ring and the exocyclic amine group of this compound could act as hydrogen bond donors or acceptors, facilitating binding within the A-T rich regions of the minor groove. nih.gov The presence of two positive charges under acidic conditions could further enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Theoretical studies using molecular dynamics simulations and spectroscopic methods like circular dichroism and UV-Vis spectroscopy would be necessary to confirm the preferred binding mode and affinity.

Cellular Uptake Mechanisms: Investigation of Passive Diffusion and Active Transport Principles (from a molecular perspective)

The ability of a compound to cross the cell membrane is fundamental to its biological activity. This transport can occur via passive diffusion, facilitated diffusion, or active transport. nih.govbeilstein-journals.org

Passive Diffusion: This mechanism is favored by small, lipophilic, and uncharged molecules. The physicochemical properties of this compound (e.g., molecular weight, LogP, polar surface area) would be key determinants of its ability to passively diffuse across the lipid bilayer. Its moderate size and the presence of both lipophilic (dimethoxyphenyl) and polar (aminopyridine) groups suggest that passive diffusion is a plausible mechanism.

Active Transport and Endocytosis: Alternatively, the compound could be a substrate for membrane transporters or enter the cell via endocytotic pathways. beilstein-journals.org The 2-aminopyridine moiety has been shown to improve the cellular uptake of some molecules, potentially through interactions with membrane components or transporters. nih.gov If the compound is protonated at physiological pH, its positive charge might favor interactions with the negatively charged cell surface, potentially triggering uptake through mechanisms like macropinocytosis. dovepress.com

Table 4: Predicted Physicochemical Properties of this compound and Their Relevance to Cellular Uptake

PropertyPredicted Value*Implication for Cellular Uptake
Molecular Weight 244.29 g/mol Favorable for passive diffusion (typically <500 g/mol ).
LogP (Lipophilicity) ~2.5 - 3.0Indicates good membrane permeability.
Topological Polar Surface Area (TPSA) ~61.9 ŲWithin the range for good oral bioavailability and cell permeation.
pKa (Basicity) ~6.5 - 7.0 (for aminopyridine)May be partially protonated at physiological pH, influencing solubility and transport.

*Values are estimations based on computational models and may vary.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, and what reaction conditions optimize yield and purity?

  • Methodological Answer: The compound can be synthesized via condensation reactions between pyridin-2-amine derivatives and substituted aromatic aldehydes under acidic or basic conditions. For example, using 2,5-dimethoxybenzaldehyde with 5-aminopyridine in a refluxing solvent (e.g., ethanol or DMF) with a catalytic acid (e.g., acetic acid) or base (e.g., potassium carbonate). Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • 1H and 13C NMR spectroscopy resolves aromatic proton environments and confirms substitution patterns.
  • FTIR identifies functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, C-O-C stretches from dimethoxy groups at ~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC monitors reaction progress and purity using a C18 column with UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound in further functionalization?

  • Methodological Answer: The pyridine ring’s amine group is reactive toward electrophilic substitution, while the dimethoxyphenyl moiety can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible at halogenated positions if introduced synthetically .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

  • Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE or Schrodinger Suite incorporate descriptors such as LogP (lipophilicity), molar refractivity (SMR) , and electronic parameters (e.g., Hammett constants). A validated model might use partial least squares (PLS) regression to correlate these descriptors with antibacterial or enzyme inhibitory activity, as demonstrated in pyridin-2-amine derivatives .

Q. What strategies resolve contradictions in biological activity data between synthetic batches of this compound?

  • Methodological Answer:

  • Batch Analysis: Compare impurity profiles via HPLC-MS to identify byproducts (e.g., unreacted starting materials or demethylated analogs).
  • Reaction Optimization: Standardize reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize variability.
  • Biological Replicates: Use multiple assay replicates and orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity trends .

Q. How does the electronic and steric profile of the dimethoxyphenyl group influence the compound’s interaction with biological targets?

  • Methodological Answer: Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can map interactions between the dimethoxyphenyl moiety and target binding pockets. The methoxy groups’ electron-donating effects enhance π-π stacking with aromatic residues, while steric bulk may limit binding in constrained active sites .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer: Poor crystallinity is common due to flexible methoxy groups. Strategies include:

  • Co-crystallization: Use co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Slow Evaporation: Employ high-boiling solvents (e.g., DMSO) for gradual crystal growth.
  • Low-Temperature Data Collection: Mitigate thermal motion artifacts during diffraction experiments .

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